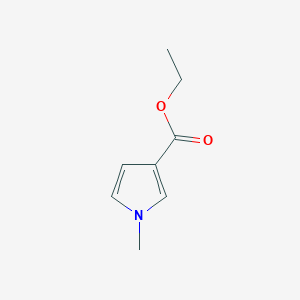
Ethyl 1-methyl-1H-pyrrole-3-carboxylate
货号 B2772762
CAS 编号:
68384-82-7
分子量: 153.181
InChI 键: JXPPCMXKWJXYGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles, for example, N-methylpyrrole, C5H7N .
Synthesis Analysis
Pyrrole can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of an acid . Another method reported involves the treatment of ethyl-3-(propylamino) but-2-enoate with acetaldehyde and iodine in basic conditions .Molecular Structure Analysis
The molecular structure of a pyrrole molecule consists of four carbon atoms and one nitrogen atom arranged in a five-membered ring. The molecular formula of N-methylpyrrole is C5H7N . The exact structure of “Ethyl 1-methyl-1H-pyrrole-3-carboxylate” would need further investigation.Chemical Reactions Analysis
Pyrrole is known to participate in various chemical reactions. It can undergo electrophilic substitution reactions, similar to other aromatic compounds. The nitrogen atom in the pyrrole ring is particularly reactive due to its lone pair of electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary. For example, N-methylpyrrole has a molecular weight of 81.1158 . Another derivative, Methyl 1H-pyrrole-3-carboxylate, has a molecular weight of 125.13 and a melting point of 85-89 °C .安全和危害
未来方向
属性
IUPAC Name |
ethyl 1-methylpyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9(2)6-7/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPPCMXKWJXYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


Using 117.1 g (1 mol) of N-formylsarcosine, 98.1 g (1 mol) of ethyl propiolate and 638 ml of acetic anhydride, a reaction and post treatment were conducted in a similar manner as in Referential Example 1. The resulting brown oil was distilled under reduced pressure and a 103°-104° C. fraction was collected under 4 mmHg, whereby 109.19 g of the title compound were obtained (yield: 71.3%).



Name
Yield
71.3%
Synthesis routes and methods II
Procedure details


The same procedure as in Example 1 was carried out using 15.64 g (0.134 mole) of N-formylsarcosine, 49.00 g (0.499 mole) of ethyl propiolate, and 107 ml of acetic anhydride to obtain 18.08 g (yield 88.4%) of the title compound.



Name
Yield
88.4%
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)thio]-1H-pyrazol-5-yl acetate](/img/structure/B2772681.png)

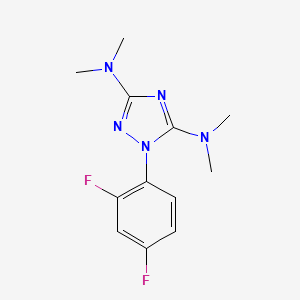
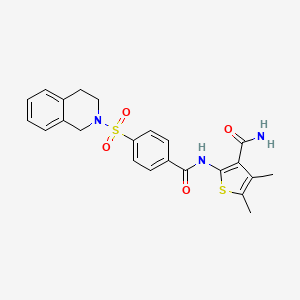
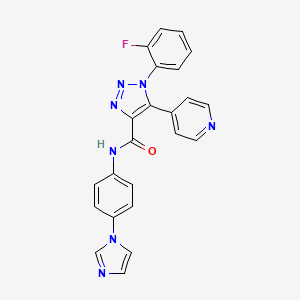
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2772691.png)
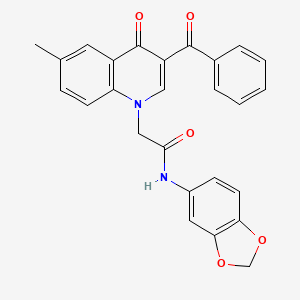
![(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2772693.png)
![2-((2-fluorobenzyl)thio)-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2772695.png)
![3-({[(2-ethyl-6-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2772696.png)
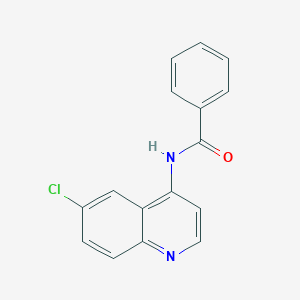
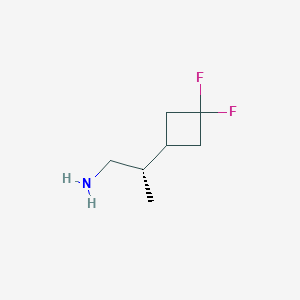
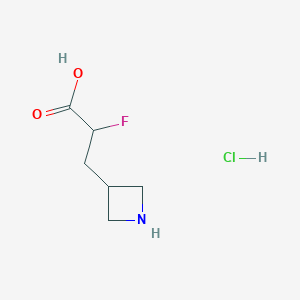
![6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2772702.png)